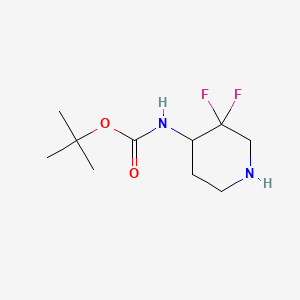

4-(Boc-amino)-3,3-difluoropiperidine

説明

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKXGGNFFUMWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263180-22-8 | |

| Record name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Fluorinated Piperidine Scaffold

The incorporation of fluorine into piperidine (B6355638) scaffolds is a strategic decision in modern medicinal chemistry, and 4-(Boc-amino)-3,3-difluoropiperidine exemplifies the advantages of this approach. nih.gov Piperidine rings are among the most common heterocyclic cores found in bioactive compounds and approved pharmaceuticals. mdpi.com The addition of fluorine atoms can profoundly alter the physicochemical properties of the parent molecule, enhancing its drug-like characteristics. mdpi.comeurekaselect.com

Selective fluorine substitution is known to improve potency, metabolic stability, and pharmacokinetic profiles of drug candidates. mdpi.com In the context of the piperidine scaffold, gem-difluorination at the 3-position, as seen in this compound, introduces unique conformational constraints and electronic effects. One of the most critical modifications is the lowering of the basicity (pKa) of the piperidine nitrogen. acs.orgnih.gov This reduction in basicity is a key tactic to mitigate the risk of off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity. acs.orgnih.gov Chemoinformatic studies have confirmed that fluorination notably lowers the pKa of piperidines compared to their non-fluorinated analogues, thereby enhancing their safety profile for drug design. acs.org

The three-dimensional structure of fluorinated piperidines also makes them valuable fragments for Fragment-Based Drug Discovery (FBDD). acs.org The defined orientation of the fluorine substituents can influence binding interactions with biological targets, providing a level of structural and electronic diversity that is highly sought after in the development of new therapeutics. nih.gov

| Property Comparison: Piperidine vs. Fluorinated Piperidine | |

| Compound Feature | Effect of Fluorination |

| Basicity (pKa) | Significantly lowered, reducing potential for hERG channel affinity. acs.orgnih.gov |

| Metabolic Stability | Generally enhanced due to the strength of the C-F bond. mdpi.com |

| Conformation | Introduction of conformational rigidity and altered stereoelectronics. |

| Binding Interactions | Can introduce new, favorable interactions with protein targets. |

Role As a Key Synthetic Intermediate in Organic Synthesis

4-(Boc-amino)-3,3-difluoropiperidine serves as a crucial building block in organic synthesis, providing a pre-functionalized and structurally refined core for the assembly of more complex molecules. nih.gov The term "building block" refers to a molecule that is incorporated into a larger structure during a synthetic sequence. The utility of this specific compound is derived from the strategic placement of its functional groups.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It temporarily masks the reactivity of the amino group, allowing other parts of the molecule to be modified selectively. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, revealing the primary amine for subsequent functionalization. This controlled reactivity is fundamental to multi-step syntheses of complex pharmaceutical targets.

The difluorinated piperidine (B6355638) core itself is the key structural element that chemists wish to incorporate into a final target molecule. The synthesis of such fluorinated heterocycles can be challenging, often requiring specialized reagents and multi-step sequences. nih.gov By using this compound as a starting material, synthetic chemists can bypass these difficult steps and directly introduce the desired fluorinated scaffold. This approach streamlines the synthesis of novel compounds, accelerating the drug discovery process. nih.gov Boc-protected aminopiperidines are important intermediates for synthesizing a wide range of 1,4-disubstituted piperidine derivatives used to treat various diseases. google.com

| Chemical Information: this compound | |

| CAS Number | 1263180-22-8 synblock.comchemicalbook.comindofinechemical.com |

| Molecular Formula | C10H18F2N2O2 synblock.comindofinechemical.com |

| Molecular Weight | 236.26 g/mol synblock.com |

| Synonyms | tert-butyl (3,3-difluoropiperidin-4-yl)carbamate synblock.com |

Overview of Research Trajectories in Medicinal Chemistry and Synthetic Methodology

Established Synthetic Pathways and Their Limitations

Traditional synthetic routes to this compound often involve multi-step sequences that can be arduous and inefficient, particularly when considering large-scale production.

Multi-step routes involving intermediate modifications

Another established strategy for creating fluorinated piperidines involves the dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.gov This method can provide access to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov While powerful, this approach may require the synthesis of a specifically substituted fluoropyridine, which can have its own set of challenges. Furthermore, the need for specialized catalysts and high-pressure hydrogenation equipment can be a limitation.

A representative multi-step synthesis of a related compound, N-Boc-3-aminopiperidine, involves the following sequence:

Reaction of 3-piperidine ethyl formate with di-tert-butyl dicarbonate to yield N-Boc-3-piperidine ethyl formate.

Ammonolysis of the resulting ester to produce N-Boc-3-piperidine formamide.

Hofmann rearrangement of the amide using sodium hypochlorite and sodium hydroxide to afford N-Boc-3-aminopiperidine.

Challenges in reaction efficiency and safety for large-scale production

Scaling up the synthesis of fluorinated organic compounds is often fraught with difficulties. Many fluorinating reagents are expensive, hazardous, and require specialized handling, which can significantly increase the cost and complexity of large-scale production. For example, the use of gaseous fluorine or highly corrosive reagents like hydrogen fluoride (HF) requires specialized equipment and stringent safety protocols.

Advanced and Stereoselective Synthetic Strategies

To overcome the limitations of traditional methods, researchers have focused on developing more advanced and stereoselective synthetic strategies. These approaches aim to introduce the fluorine atoms with high efficiency and control over the stereochemistry.

Electrophilic Fluorination Approaches

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. wikipedia.org This method involves the use of reagents that deliver an electrophilic fluorine atom to a nucleophilic substrate.

Selectfluor® (F-TEDA-BF4) is a widely used electrophilic fluorinating agent that is known for its ease of handling and broad applicability. nih.govsigmaaldrich.com It can be used for the gem-difluorination of various substrates. For instance, the reaction of enol esters with Selectfluor® leads to the formation of α-fluoroketones under mild conditions. nih.govcore.ac.ukresearchgate.net This methodology could potentially be applied to a suitably protected enamine or enol ether derivative of a 4-aminopiperidin-3-one precursor to introduce the gem-difluoro group at the 3-position.

A combination of Selectfluor® and pyridinium polyhydrogen fluoride (PPHF) has been successfully used for the gem-difluorination of 2,2-diaryl-1,3-dithiolanes, which are derived from diaryl ketones. rsc.orgnih.govmst.eduresearchgate.net This suggests a possible route where a protected 4-amino-3-oxopiperidine is first converted to a dithiolane, followed by fluorination.

Table 1: Electrophilic Fluorination Approaches

| Reagent | Substrate Type | Product | Key Features |

|---|---|---|---|

| Selectfluor® | Enol esters | α-Fluoroketones | Mild conditions, polar two-electron process. nih.govcore.ac.ukresearchgate.net |

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is another important strategy for synthesizing fluorinated compounds. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable crystalline counterparts, such as XtalFluor-E, are commonly used for this transformation. wvu.edu

The synthesis of this compound via this method would likely involve the deoxyfluorination of a precursor such as N-Boc-4-amino-3-hydroxypiperidine. However, the deoxyfluorination of secondary alcohols can be challenging and is often accompanied by side reactions, most notably elimination to form an alkene. nih.govnih.gov The formation of HF as a byproduct can also lead to undesired reactions and requires careful control of the reaction conditions.

While XtalFluor-E is generally considered safer and easier to handle than DAST, it may still present challenges. core.ac.uk The reactivity of XtalFluor-E can be lower than DAST, sometimes requiring harsher reaction conditions which can promote side reactions like elimination. The efficiency of the deoxyfluorination can also be highly dependent on the substrate and the specific reaction conditions employed.

Table 2: Deoxyfluorination Reagents and Challenges

| Reagent | Precursor Type | Potential Challenges |

|---|---|---|

| DAST | Secondary Alcohols | Elimination side products, handling of hazardous reagent. wvu.edu |

Synthetic Methodologies for this compound and its Precursors

The synthesis of fluorinated piperidine (B6355638) scaffolds, such as this compound, is of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. This article details specific synthetic methodologies for the formation of these structures and their precursors, focusing on fluorination techniques, stereoselective transformations, and ring construction strategies.

1 Fluorination Approaches

The gem-difluorination of a ketone precursor is a key step in the synthesis of 3,3-difluoropiperidine (B1349930) derivatives. Morpholinosulfur trifluoride, commonly known as Morph-DAST, is a widely utilized deoxofluorinating agent for this transformation. chemicalbook.comenamine.net It is recognized for its greater thermal stability compared to diethylaminosulfur trifluoride (DAST), making it a safer and more manageable reagent. acs.org

Morph-DAST effectively converts ketones into their corresponding gem-difluorides. organic-chemistry.orgacs.org The reaction typically involves treating the ketone substrate with Morph-DAST in a suitable solvent, such as dichloromethane (B109758), at room temperature. acs.orgchemrxiv.org This method has been successfully applied to the synthesis of various difluorinated compounds, including 3,3-difluorocyclobutane derivatives from their corresponding ketones. chemicalbook.com The general procedure involves the slow addition of Morph-DAST to a solution of the ketone under inert atmosphere at 0 °C, followed by gradual warming to room temperature. chemrxiv.org

The use of Morph-DAST is particularly advantageous for the synthesis of difluoropiperidines. chemicalbook.com Research has shown its utility in converting cyclic ketones into gem-difluorinated products, a critical transformation for accessing the 3,3-difluoropiperidine core. acs.org

| Reagent | Substrate | Product | Key Features |

| Morpholinosulfur trifluoride (Morph-DAST) | Ketones | gem-Difluoroalkanes | Higher thermal stability than DAST; effective for deoxofluorination. chemicalbook.comenamine.netacs.org |

| Morpholinosulfur trifluoride (Morph-DAST) | Cyclic α,α-dialkoxy ketones | 1,2-Dialkoxy-1,2-difluorinated compounds | Proceeds via a 1,2-alkoxy migration. researchgate.net |

2 Regioselective and Stereoselective Transformations

Asymmetric hydrogenation is a powerful method for establishing stereocenters in chiral molecules, including piperidine derivatives. unimi.it The hydrogenation of substituted pyridinium salts is a common strategy to access chiral piperidines. This approach is challenging due to the high resonance stabilization of the aromatic ring and the potential for catalyst deactivation. unimi.it To overcome this, the pyridine (B92270) nitrogen is often quaternized to lower the resonance energy.

For the synthesis of 3-substituted piperidines, Rh-JosiPhos catalytic systems have been shown to be effective in the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving high enantiomeric excess (up to 90% ee). unimi.it The addition of an organic base, such as triethylamine (B128534) (Et3N), has been found to significantly improve both the yield and the enantioselectivity of the reaction. unimi.it Another effective catalytic system for the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts is an Iridium/SegPhos complex, which yields piperidine derivatives with two adjacent chiral centers in high enantioselectivity and diastereoselectivity. nih.gov

| Catalyst System | Substrate Type | Product | Key Findings |

| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | Chiral 3-substituted piperidines | Addition of Et3N improves yield and ee (up to 90%). unimi.it |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | Chiral 2,3-disubstituted piperidines | High enantioselectivity and diastereoselectivity. nih.gov |

Enzymatic methods offer a highly selective route to chiral fluoro-amines. Amine transaminases (ATAs) are particularly useful for the synthesis of these compounds through the kinetic resolution of racemic amines or the asymmetric synthesis from prochiral ketones. researchgate.netmdpi.com

In a kinetic resolution process, an (S)-specific ω-transaminase can be used to selectively deaminate one enantiomer of a racemic amine, allowing for the recovery of the other enantiomer in high enantiomeric excess. nih.gov This method is effective but is limited to a theoretical maximum yield of 50%. researchgate.netmdpi.com To overcome this limitation, strategies involving the recycling of the amino acceptor have been developed. mdpi.com For instance, combining a transaminase with an amino acid oxidase allows for the preparation of enantiomerically pure amines with excellent enantiomeric excess (99%) in a deracemization process. rsc.org

Transaminases have also demonstrated the ability to catalyze the amination of α,α-difluorinated ketones with high stereoselectivity, producing the corresponding β,β-difluoroamines with excellent enantiomeric excess (>99%). researchgate.net

| Enzymatic Method | Enzyme | Substrate | Product | Outcome |

| Kinetic Resolution | (S)-specific ω-transaminase | Racemic α-methylbenzylamine | (R)-α-methylbenzylamine | >95% ee at ~50% conversion. nih.gov |

| Kinetic Resolution with Co-product Recycling | Transaminase and Amino Acid Oxidase | Racemic amines | Enantiomerically pure amines | Excellent e.e. (99%). rsc.org |

| Asymmetric Synthesis | Transaminase | α,α-difluorinated ketones | β,β-difluoroamines | High isolated yields and >99% ee. researchgate.net |

Chiral Supercritical Fluid Chromatography (SFC) has become a primary technique for the separation and purification of enantiomers in the pharmaceutical industry, particularly for intermediates in complex syntheses. americanpharmaceuticalreview.comperkinelmer.comresearchgate.net SFC offers significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separation times (3-5 times faster), reduced solvent consumption, and lower back pressure. researchgate.net

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. researchgate.net This composition results in a mobile phase with low viscosity and high diffusivity, contributing to the speed and efficiency of the separation. researchgate.net The use of CO2, which is non-toxic and non-flammable, also makes SFC a "greener" alternative to normal-phase HPLC. americanpharmaceuticalreview.comperkinelmer.com

For preparative applications, SFC is highly effective for purifying several grams of enantiopure material. americanpharmaceuticalreview.com The evaporation of CO2 post-collection simplifies sample recovery, leaving the purified compound in a small volume of the organic modifier. researchgate.net This technique is well-suited for the enantiopurification of chiral intermediates in the synthesis of fluorinated piperidine derivatives.

| Technique | Key Features | Advantages | Application |

| Chiral Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 with an organic modifier as the mobile phase. researchgate.net | Faster analysis, reduced solvent waste, lower back pressure compared to HPLC. americanpharmaceuticalreview.comresearchgate.net | Enantiopurification of chiral intermediates. perkinelmer.comresearchgate.net |

3 Ring Construction and Derivatization Approaches

The construction of the 3,3-difluoropiperidine ring can be achieved through a 1,4-addition (or conjugate addition) reaction. A key strategy involves the copper-mediated reaction of ethyl bromodifluoroacetate with Michael acceptors like 3-substituted acrylonitriles. researchgate.net This reaction forms the carbon backbone of the target piperidine ring.

The process entails the addition of the difluoroacetyl group to the β-position of the acrylonitrile (B1666552). Subsequent chemical transformations, including the reduction of the cyano group (e.g., with borane), lactamization, and final reduction of the lactam, lead to the formation of the N-protected 4-substituted 3,3-difluoropiperidine. researchgate.net The use of additives such as TMEDA (tetramethylethylenediamine) has been shown to significantly improve the reaction, leading exclusively to 1,4-adducts. researchgate.net This methodology has been successfully applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid. researchgate.net

| Reaction | Reagents | Intermediate Steps | Final Product |

| 1,4-Addition | Ethyl bromodifluoroacetate, 3-substituted acrylonitriles, Copper powder | Borane (B79455) reduction of cyano group, lactamization, lactam reduction | 4-Substituted 3,3-difluoropiperidines researchgate.net |

Ring Construction and Derivatization Approaches

Borane reduction, lactamization, and lactam reduction strategies for piperidine ring assembly

The synthesis of piperidine rings, central to many natural products and pharmaceutical agents, can be effectively achieved through lactam-based methodologies. Saturated nitrogen heterocycles, including piperidines, are frequently synthesized via the reduction of lactams, making these cyclic amides important intermediates in the total synthesis of alkaloids and their analogues researchgate.net. The general strategy involves the formation of a δ-lactam (a six-membered cyclic amide), followed by its reduction to the corresponding piperidine.

Lactamization, the intramolecular reaction to form the cyclic amide, is a key step. Subsequent reduction of the lactam carbonyl group yields the saturated piperidine ring. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are common reagents for this transformation due to their efficacy in reducing amides.

Table 1: General Scheme for Piperidine Synthesis via Lactam Reduction

| Step | Description | General Reactants | General Products |

|---|---|---|---|

| 1 | Lactamization | ω-Amino acid or ester | δ-Lactam |

Benzylation and palladium-carbon catalytic hydrogenation debenzylation reactions in piperidine scaffold synthesis

Protecting the nitrogen atom of the piperidine ring is often a necessary strategy during multi-step syntheses. The benzyl (B1604629) (Bn) group is a widely used protecting group for amines due to its stability under various reaction conditions and its convenient removal by catalytic hydrogenation.

Benzylation: The introduction of the benzyl group, or benzylation, is typically accomplished by reacting the piperidine nitrogen with a benzyl halide, such as benzyl bromide, in the presence of a base.

Palladium-Carbon Catalytic Hydrogenation Debenzylation: The removal of the benzyl group is most commonly achieved through catalytic hydrogenation. This reaction involves treating the N-benzylated piperidine with hydrogen gas (H₂) in the presence of a palladium on activated carbon (Pd/C) catalyst. nih.gov This method is considered a green and sustainable process because the catalyst can be easily filtered off and potentially reused. nih.gov The reaction proceeds via the hydrogenolysis of the C-N bond, releasing the free amine and toluene as a byproduct. The efficiency of this deprotection can sometimes be affected by the strong coordination of the amine product to the palladium catalyst, which may require higher pressures or temperatures to proceed to completion. nih.gov However, the addition of acids can sometimes mitigate this catalyst poisoning effect. researchgate.net

This strategy is particularly relevant in the synthesis of 4-aminopiperidine (B84694) derivatives. For instance, a common route involves the Pd/C catalytic hydrogenation of a precursor like N-benzyl-4-piperidone imine to yield 4-Boc-aminopiperidine. google.com Similarly, 4-Amino-1-Boc-piperidine can be synthesized from 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester using 10% palladium on charcoal under a hydrogen atmosphere. chemicalbook.com

Table 2: Benzylation and Debenzylation in Piperidine Synthesis

| Reaction | Reagents & Conditions | Purpose |

|---|---|---|

| N-Benzylation | Piperidine derivative, Benzyl halide (e.g., BnBr), Base | Protection of the piperidine nitrogen. |

| Debenzylation | N-Benzylpiperidine, H₂, Pd/C catalyst, Solvent (e.g., Ethanol) | Deprotection to yield the secondary amine. chemicalbook.com |

Protecting Group Chemistry in this compound Synthesis

The management of protecting groups is fundamental to the successful synthesis of complex molecules like this compound. The tert-Butyloxycarbonyl (Boc) group is a cornerstone of this chemical strategy, used to mask the reactivity of the C4-amino group.

tert-Butyloxycarbonyl (Boc) protection strategies

The Boc group is one of the most prevalent protecting groups for amines in organic synthesis due to its stability in many reaction conditions and its susceptibility to cleavage under acidic conditions. wikipedia.orgmdpi.com The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).

The protection of an amino group on the piperidine ring with Boc₂O can be carried out under various conditions. A typical procedure involves reacting the aminopiperidine derivative with Boc₂O in the presence of a base. Common bases include triethylamine along with a catalytic amount of 4-dimethylaminopyridine (DMAP). researchgate.net The reaction can also be performed in aqueous media using a base like sodium hydroxide. wikipedia.org

Table 3: Common Methods for Boc Protection of Amines

| Method | Reagents and Solvents | Key Features |

|---|---|---|

| Standard Method | Amine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N/DMAP), Solvent (e.g., Dichloromethane, THF) | Versatile and widely used for a range of amine substrates. wikipedia.orgresearchgate.netnih.gov |

| Aqueous Conditions | Amine, Boc₂O, Base (e.g., Sodium Hydroxide), Water | Suitable for water-soluble amines. wikipedia.org |

| Acetonitrile/DMAP | Amine, Boc₂O, 4-dimethylaminopyridine (DMAP), Acetonitrile | An alternative base and solvent system. wikipedia.org |

Deprotection methods (e.g., acidic cleavage of Boc group with hydrogen chloride)

The removal of the Boc group is a critical step to unmask the amine functionality for subsequent reactions. This is typically achieved under acidic conditions, which exploit the lability of the tert-butyl carbamate (B1207046) to acid.

A widely employed method for Boc deprotection is the use of a strong acid such as hydrogen chloride (HCl). researchgate.net The reaction is often carried out by treating the N-Boc protected compound with a solution of HCl in an organic solvent like dioxane, methanol, or ethyl acetate. wikipedia.orgcommonorganicchemistry.com The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the amine hydrochloride salt. wikipedia.org This method is highly effective and often provides the deprotected amine salt in quantitative yield, which can be isolated directly or neutralized in a subsequent work-up step. researchgate.netrsc.org Other strong acids like trifluoroacetic acid (TFA) are also commonly used, particularly in peptide synthesis. wikipedia.orgmdpi.com

Table 4: Conditions for Acidic Cleavage of the Boc Group

| Reagent | Solvent | Typical Conditions | Product Form |

|---|---|---|---|

| Hydrogen Chloride (HCl) | Dioxane, Methanol, Ethyl Acetate | Stirring at room temperature. commonorganicchemistry.com | Amine hydrochloride salt. researchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room temperature. Scavengers like anisole may be added. wikipedia.org | Amine trifluoroacetate salt. |

Optimized and Efficient Production Methodologies

Improving the efficiency of synthetic routes is a constant goal in chemical manufacturing. This involves reducing the number of steps, minimizing waste, and simplifying purification processes.

One-pot synthetic strategies for improved reaction efficiency

One-pot synthesis, where multiple reaction steps are performed in the same reaction vessel without isolating intermediates, offers significant advantages in terms of time, resource, and cost-effectiveness. Such strategies are highly desirable for the production of complex molecules. For instance, various piperidine alkaloids have been synthesized using one-pot, multi-step reactions that can include reductions, debenzylations, and intramolecular aminations in a single sequence. researchgate.net The development of one-pot procedures for constructing N-protected piperazines from amino acids, involving a sequence of reactions like an Ugi four-component reaction followed by deprotection and cyclization, highlights the power of this approach in synthesizing nitrogen heterocycles efficiently. rsc.org While a specific one-pot synthesis for this compound is not detailed in the provided context, the application of these principles represents a key area for process optimization.

Strategies for Minimization and Removal of Byproducts

A primary challenge in the synthesis of gem-difluorinated piperidines is the formation of monofluorinated and other elimination byproducts. These impurities can arise from various factors, including the choice of fluorinating agent, reaction conditions, and the stability of intermediates.

One critical aspect to control is the potential for hydrodefluorination , where one of the fluorine atoms is replaced by hydrogen. This can be particularly problematic during catalytic hydrogenation steps if the catalyst is too active or if reaction conditions are not carefully optimized. To mitigate this, a dearomatization-hydrogenation (DAH) process can be employed. This involves an initial dearomatization of a pyridine precursor using a borane reagent, which also serves to protect the Lewis basic nitrogen. This is followed by hydrogenation of the resulting diene mixture under milder conditions, thereby reducing the likelihood of hydrodefluorination side reactions. scientificupdate.com

In enzymatic approaches, such as those utilizing a transaminase library, the formation of defluorination byproducts has been observed, especially at lower pH and with prolonged reaction times. Maintaining a high pH (e.g., pH 10.5) and carefully controlling the reaction time are crucial to suppress the formation of these impurities. scientificupdate.com

The choice of fluorinating agent is also paramount. Traditional reagents like diethylaminosulfur trifluoride (DAST) can lead to the formation of elimination products. Careful selection of milder and more selective fluorinating agents, along with precise control of reaction temperature and stoichiometry, can significantly reduce the generation of these unwanted byproducts.

Simplified Purification Protocols

To streamline the purification of this compound and avoid the often time-consuming and sometimes material-losing steps of recrystallization or distillation, flash column chromatography has emerged as a highly effective technique. This method allows for the efficient separation of the desired product from reaction byproducts and unreacted starting materials.

In the purification of structurally related Boc-protected amines and fluorinated compounds, flash chromatography on silica gel is a commonly reported and successful method. The choice of eluent system is critical for achieving good separation. A typical mobile phase for compounds of this nature would be a gradient of ethyl acetate in a less polar solvent like hexanes or petroleum ether. The polarity of the eluent can be fine-tuned to optimize the separation of the target compound from any closely eluting impurities.

The use of a Boc (tert-butyloxycarbonyl) protecting group on the amino function not only serves to modulate its reactivity during synthesis but also aids in the purification process. The non-polar nature of the Boc group generally makes the compound amenable to silica gel chromatography and can improve its solubility in common organic solvents used for this technique.

| Compound Name | Abbreviation |

| This compound | |

| Diethylaminosulfur trifluoride | DAST |

| tert-Butyloxycarbonyl | Boc |

Reactions at the Nitrogen Atom of the Piperidine Ring

The piperidine nitrogen of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate can readily undergo acylation and carbamoylation reactions. Acylation, typically performed with acyl chlorides or acid anhydrides in the presence of a base such as triethylamine or pyridine, leads to the formation of N-acyl derivatives. These reactions are generally high-yielding and proceed under mild conditions.

Similarly, carbamoylation can be achieved by reacting the piperidine nitrogen with isocyanates or carbamoyl (B1232498) chlorides. For instance, reaction with various isocyanates can introduce a range of N-carbamoyl groups, which are important pharmacophores in many biologically active compounds. nih.gov The reaction of carbamates with diamines can also lead to the formation of polyureas. tue.nl

| Reagent Type | Example Reagent | Product Type |

| Acyl Chloride | Acetyl chloride, Benzoyl chloride | N-Acyl-4-(Boc-amino)-3,3-difluoropiperidine |

| Isocyanate | Phenyl isocyanate, Methyl isocyanate | N-Carbamoyl-4-(Boc-amino)-3,3-difluoropiperidine |

| Chloroformate | Ethyl chloroformate | N-Carbalkoxy-4-(Boc-amino)-3,3-difluoropiperidine |

N-alkylation of the 3,3-difluoropiperidine ring introduces further diversity. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate is a common strategy. Reductive amination offers an alternative and often milder approach. This two-step, one-pot process involves the initial formation of an iminium ion intermediate by reacting the secondary amine with an aldehyde or ketone, followed by reduction with a suitable hydride reagent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl groups. A patent describes the alkylation of a similar N-Boc protected amine via a phase transfer catalysis (PTC) reaction, which can be an effective method for such transformations. google.comchiralen.com

| Method | Reagents | Product |

| Direct Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-4-(Boc-amino)-3,3-difluoropiperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-4-(Boc-amino)-3,3-difluoropiperidine |

The directed lithiation of N-Boc protected heterocycles is a powerful tool for C-H functionalization. researchgate.netwhiterose.ac.uk This methodology typically involves the use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), to deprotonate a carbon atom adjacent (α) to the nitrogen. The resulting organolithium intermediate can then be trapped with a variety of electrophiles. While specific studies on This compound are not extensively reported, research on the lithiation of N-Boc-piperidine demonstrates the feasibility of this approach. nih.gov The regioselectivity of the lithiation can be influenced by the substitution pattern on the ring and the reaction conditions. For instance, the lithiation of N-Boc-3-phenyltetrahydroisoquinoline has been shown to occur at the C-1 position. researchgate.net The application of this methodology to the 3,3-difluoropiperidine scaffold could provide access to a range of C-2 and C-6 functionalized derivatives.

Reactions at the Boc-Protected Amino Group

The 4-amino group, protected by a tert-butoxycarbonyl (Boc) group, provides another avenue for derivatization, primarily through deprotection followed by a variety of amine transformations.

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net The selective deprotection of the 4-(Boc-amino) group in This compound is a crucial step to unmask the primary amine for further functionalization. This is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. commonorganicchemistry.comreddit.comcommonorganicchemistry.comcommonorganicchemistry.comnih.gov These conditions are generally mild enough to avoid cleavage of the piperidine ring or other sensitive functional groups that may be present on the molecule. The choice of acid and solvent can be optimized to ensure complete and selective deprotection. For instance, 4M HCl in dioxane is a common and effective reagent for Boc removal. researchgate.netnih.gov

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 0 °C to Room temperature |

Once the primary amine at the 4-position is liberated, it can undergo a wide range of transformations to generate diverse conjugates. The most common of these is amide bond formation. The resulting 4-amino-3,3-difluoropiperidine can be coupled with various carboxylic acids using standard peptide coupling reagents. nih.govluxembourg-bio.com These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), activate the carboxylic acid for nucleophilic attack by the primary amine. mdpi.com This allows for the synthesis of a vast library of amide conjugates.

Beyond simple amides, the primary amine can also be converted into sulfonamides by reaction with sulfonyl chlorides in the presence of a base. youtube.comorganic-chemistry.org This reaction provides access to another important class of compounds with a wide range of biological activities. The synthesis of sulfonamides can be achieved from sulfonyl chlorides and amines. nih.gov

| Reaction Type | Reagents | Product Class |

| Amide Bond Formation | Carboxylic Acid, Coupling Reagent (e.g., EDC/HOBt) | Amide Conjugates |

| Sulfonamide Formation | Sulfonyl Chloride, Base | Sulfonamide Conjugates |

Reactivity Influenced by Geminal Difluorination

The presence of a geminal difluoro group at the C3 position of the piperidine ring profoundly influences its chemical properties. These effects are a direct consequence of the high electronegativity and unique stereoelectronic demands of the fluorine atoms.

Stereoelectronic effects of fluorine atoms on piperidine ring conformation and reactivity

The conformation of the piperidine ring is a critical determinant of its reactivity and how it presents its substituents for interaction with biological targets. In non-fluorinated piperidines, a chair conformation with equatorial substituents is generally favored to minimize steric hindrance. However, the introduction of fluorine atoms can alter this preference due to potent stereoelectronic effects.

For fluorinated piperidines, the conformational equilibrium is a complex interplay of steric repulsion, dipole minimization, hyperconjugation, and charge-dipole interactions. researchgate.netresearchgate.net While specific experimental and computational studies on this compound are not extensively detailed in the literature, valuable insights can be drawn from studies on related fluorinated piperidines, such as 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) derivatives. researchgate.netresearchgate.net

A key observation in these systems is a notable preference for an axial orientation of the fluorine atom, a phenomenon that contradicts simple steric arguments. This "axial-F preference" is often attributed to hyperconjugative interactions, where an electron-rich axial C-H bond on the opposite side of the ring can donate electron density into the antibonding orbital (σ*) of the axial C-F bond. researchgate.net In the case of a 3,3-difluoropiperidine, one fluorine atom is axial and the other is equatorial. The axial C-F bond significantly influences the ring's electronic properties.

Furthermore, the strong electron-withdrawing nature of the two fluorine atoms at C3 has a significant inductive effect, decreasing the pKa of the piperidine nitrogen. This reduction in basicity can affect the reactivity of the nitrogen atom in nucleophilic reactions and its protonation state under physiological conditions. The gem-difluoro group also polarizes the C2-C3 and C3-C4 bonds, which can influence the susceptibility of adjacent positions to nucleophilic or electrophilic attack.

Impact on regioselectivity and reaction pathways

The electronic perturbation caused by the CF2 group at the C3 position is expected to influence the regioselectivity of reactions on the piperidine ring. The strong inductive electron withdrawal by the fluorine atoms deactivates the adjacent C2 and C4 positions towards electrophilic attack and potentially activates them towards nucleophilic attack.

While the literature provides numerous examples of functionalizing the 3,3-difluoropiperidine scaffold, particularly at the C4 and C5 positions, researchgate.netnih.gov direct comparative studies on how the gem-difluoro group systematically alters regioselectivity compared to the non-fluorinated analogue are not extensively documented. However, some general principles can be inferred. For instance, in reactions involving deprotonation, the increased acidity of the protons at C2 and C4 could direct metallation to these positions, assuming a suitable directing group is not present. Conversely, for reactions proceeding through cationic intermediates, the destabilization of a positive charge at C2 or C4 would disfavor reaction pathways involving these intermediates.

The presence of the CF2 group can also steer the course of ring-closure reactions used to form the piperidine ring itself. For example, in the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, a preference for the formation of the 6-membered piperidine ring over the 5-membered pyrrolidine (B122466) ring is observed, particularly with larger halogens like iodine. researchgate.net This suggests that the electronic and steric nature of the gem-difluoro group can be exploited to control reaction pathways.

Functionalization of Other Positions on the Piperidine Ring

The derivatization of the this compound scaffold at other ring positions is crucial for exploring structure-activity relationships in drug discovery programs. Various synthetic strategies have been developed to introduce a diverse range of substituents.

Strategies for introducing substituents at different ring carbons

The functionalization of the 3,3-difluoropiperidine ring has been most extensively explored at the C4 and C5 positions.

C4-Substitution: A common strategy for introducing substituents at the C4 position involves a multi-step sequence starting from the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles. nih.govfigshare.com This is followed by reduction of the cyano group, lactamization, and subsequent reduction of the lactam to yield 4-substituted 3,3-difluoropiperidines. nih.govfigshare.com This approach has been successfully employed to synthesize derivatives such as N-protected 3,3-difluoroisonipecotic acid. nih.gov

| Starting Material | Key Steps | Product | Reference |

| 3-Substituted acrylonitrile and ethyl bromodifluoroacetate | 1,4-addition, borane reduction, lactamization, lactam reduction | 4-Substituted 3,3-difluoropiperidine | nih.govfigshare.com |

C5-Substitution: The synthesis of 5-substituted 3,3-difluoropiperidines has been achieved through intramolecular cyclization of acyclic precursors. researchgate.netresearchgate.netugent.be One key method involves the N-halosuccinimide-induced cyclization of N-protected 2,2-difluoro-4-pentenylamines. researchgate.net This reaction proceeds via a halonium ion intermediate and yields 5-halo-3,3-difluoropiperidines. These halogenated derivatives can then serve as precursors for a variety of 5-amino and 5-hydroxy substituted analogues through nucleophilic substitution reactions. researchgate.net

| Precursor | Reagent | Intermediate | Final Product Example | Reference |

| N-benzyl-2,2-difluoro-4-pentenamine | N-Iodosuccinimide (NIS) | 1-benzyl-3,3-difluoro-5-iodopiperidine | 5-Amino-3,3-difluoropiperidine | researchgate.net |

| 2,2-Difluoro-4-pentenoic acid | Iodine | γ-Iodomethyl-γ-butyrolactone | 5-Hydroxy-3,3-difluoropiperidine | researchgate.net |

Information regarding the direct functionalization of the C2 and C6 positions of a pre-formed 3,3-difluoropiperidine ring is less common in the literature, suggesting that these positions are less reactive or that synthetic strategies have focused on building the ring with the desired substituents already in place.

Introduction of additional fluorine atoms or other halogen moieties

The synthesis of 3,3-difluoropiperidines containing additional halogen atoms is a valuable strategy for creating diverse chemical matter. As mentioned previously, 5-halo-3,3-difluoropiperidines can be synthesized via the cyclization of acyclic precursors. researchgate.net

The reaction of N-benzyl-2,2-difluoro-4-pentenamine with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) provides access to 5-chloro-, 5-bromo-, and 5-iodo-3,3-difluoropiperidines, respectively. researchgate.net The efficiency and regioselectivity of this cyclization can be dependent on the choice of halogenating agent. For instance, the reaction with NIS proceeds cleanly to the piperidine product, while the reaction with NBS can yield a mixture of piperidine and pyrrolidine products. researchgate.net

| Halogenating Agent | Product | Reference |

| N-Chlorosuccinimide (NCS) | 5-Chloro-3,3-difluoropiperidine | researchgate.net |

| N-Bromosuccinimide (NBS) | 5-Bromo-3,3-difluoropiperidine | researchgate.net |

| N-Iodosuccinimide (NIS) | 5-Iodo-3,3-difluoropiperidine | researchgate.net |

Direct halogenation of the 3,3-difluoropiperidine ring itself is not a widely reported method. This is likely due to the deactivating effect of the gem-difluoro group and the potential for multiple competing reaction sites on the saturated ring. Therefore, the construction of the halogenated ring from an acyclic precursor appears to be the more common and controlled approach. The introduction of further fluorine atoms onto the 3,3-difluoropiperidine scaffold is also not commonly described and would likely require specialized fluorination reagents and strategies.

Conformational Analysis and Spectroscopic Investigations

Experimental Determination of Conformational Preferences

Experimental techniques provide direct insight into the dominant conformations of molecules in various states. For fluorinated piperidines, Nuclear Magnetic Resonance (NMR) spectroscopy in solution and microwave spectroscopy in the gas phase are particularly powerful tools.

NMR spectroscopy is a primary method for elucidating the conformational preferences of molecules in solution. nih.gov For fluorinated compounds, ¹⁹F NMR is especially informative due to the high sensitivity of the fluorine nucleus to its local chemical environment. biophysics.orgnih.gov

The orientation of fluorine substituents on the piperidine (B6355638) ring (axial vs. equatorial) can be determined by analyzing the coupling constants between fluorine and adjacent protons (³J(F,H)) in the NMR spectrum. nih.gov The magnitude of this coupling is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. A large ³J(F,H) value is typically indicative of an anti-periplanar (180°) relationship, which corresponds to an axial orientation of the fluorine atom, while smaller coupling constants suggest a gauche relationship, consistent with an equatorial fluorine. nih.govresearchgate.net

Systematic studies on a range of N-protected fluorinated piperidines have been conducted to understand these preferences. nih.gov For instance, investigations into N-Boc-protected 3,5-difluoropiperidine (B12995073), a structurally related compound, revealed that the fluorine atoms preferentially adopt an equatorial orientation when dissolved in a non-polar solvent like chloroform (B151607). d-nb.info This preference is attributed to a combination of steric and electronic factors within the molecule in a low-polarity environment. researchgate.net The analysis of ³J(¹⁹F,¹H) couplings is the definitive experimental method for assigning these orientations in solution. nih.gov

Table 1: Representative ³J(F,H) Coupling Constants for N-Boc-3,5-difluoropiperidine Conformations

This table is based on data for a closely related compound and illustrates the principles applied to 4-(Boc-amino)-3,3-difluoropiperidine.

| Solvent | Observed Conformation | Approximate ³J(Fₐ,Hₐ) (Hz) | Reference |

|---|---|---|---|

| Chloroform (CDCl₃) | Equatorial-F | 12.5 | d-nb.info |

| Dimethyl Sulfoxide (B87167) (DMSO-d₆) | Axial-F | 40.4 | d-nb.info |

The conformational balance of fluorinated piperidines is highly sensitive to the polarity of the solvent. nih.gov A clear correlation exists where increasing solvent polarity can shift the equilibrium towards the conformer with the fluorine atoms in the axial position. d-nb.info This phenomenon is driven by the stabilization of the conformer with the larger dipole moment in more polar solvents. d-nb.info The axial orientation of the C-F bond often results in a more polar molecule.

For example, studies on N-Boc-protected 3,5-difluoropiperidine demonstrated a complete inversion of conformational preference from equatorial to axial upon changing the solvent from chloroform (dielectric constant, ε ≈ 4.8) to dimethyl sulfoxide (DMSO, ε ≈ 46.7). d-nb.info This switch highlights that solvation effects can overcome the intrinsic steric or electronic preferences observed in less polar environments. nih.govnih.gov This principle is crucial for understanding the behavior of molecules like this compound in different biological or reaction media.

Table 2: Influence of Solvent Polarity on the Conformational Preference of N-Boc-3,5-difluoropiperidine

Illustrative data based on a closely related structural analog.

| Solvent | Dielectric Constant (ε) | Predominant Fluorine Orientation | Reference |

|---|---|---|---|

| Chloroform | 4.8 | Equatorial | d-nb.info |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Axial | d-nb.info |

Microwave spectroscopy is a high-resolution technique used to determine the precise geometric structure, including bond lengths, bond angles, and rotational constants, of molecules in the gas phase. This method provides data on the intrinsic conformational preferences of a molecule, free from any solvent interactions.

While microwave spectroscopy is a powerful tool for such analyses, specific experimental studies on this compound are not prominently featured in the reviewed scientific literature. nih.gov However, were such an analysis to be performed, it would provide definitive information on the lowest-energy conformation of the isolated molecule, which could then be compared with computational predictions and solution-phase NMR data to quantify the energetic contributions of solvation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Computational Modeling of Molecular Conformation

Computational chemistry offers a complementary approach to experimental studies, providing detailed insight into the conformational energy landscape of molecules.

Density Functional Theory (DFT) has become a standard method for accurately predicting the structures and relative energies of different conformers of fluorinated piperidines. nih.gov Researchers often employ functionals like M06-2X with large basis sets such as def2-QZVPP to perform these calculations. researchgate.net These computational models can map the potential energy surface of the molecule, identifying stable conformers (energy minima) and the transition states that connect them.

DFT calculations can be performed for an isolated molecule (gas phase) or can incorporate the influence of a solvent using a Polarizable Continuum Model (PCM). nih.govcas.cz This dual approach allows for a direct comparison between intrinsic preferences and solution-phase behavior. Studies on a wide variety of fluorinated piperidines have shown that DFT calculations can successfully predict the experimentally observed conformer in almost all cases. nih.gov These calculations have been instrumental in rationalizing the observed axial-F preference in many fluorinated piperidines, attributing it to a complex interplay of electrostatic interactions (such as charge-dipole), hyperconjugation, and steric factors. nih.govresearchgate.netresearchgate.net

Table 3: Illustrative DFT-Calculated Energy Differences (ΔG) Between Axial and Equatorial Conformers of Fluorinated Piperidines

This table presents representative data for related compounds to demonstrate the utility of DFT calculations.

| Compound Type | Phase/Solvent | ΔG (axial-equatorial) (kcal/mol) | Favored Conformer | Reference |

|---|---|---|---|---|

| 3-Fluoropiperidine (B1141850) derivative (TFA-protected) | Gas Phase | +2.9 | Axial | researchgate.net |

| 3-Fluoropiperidine derivative (TFA-protected) | Chloroform | -0.4 | Axial | researchgate.net |

| 3,5-Difluoropiperidine derivative (TFA-protected) | Gas Phase | +6.2 | Axial | researchgate.net |

| 3,5-Difluoropiperidine derivative (TFA-protected) | Chloroform | +3.3 | Axial | researchgate.net |

Investigation of intramolecular interactions (e.g., favorable C-F…HN+ dipole interactions)

While direct experimental studies on the intramolecular interactions of this compound are not extensively documented in the reviewed literature, the conformational preferences of fluorinated piperidine derivatives are known to be influenced by a variety of forces, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. d-nb.infonih.govresearchgate.net In analogous systems, such as 4-fluoropiperidinium salts, the interplay of these forces dictates the preferred orientation of the fluorine substituent.

In the case of a protonated this compound, where the piperidine nitrogen becomes a positively charged ammonium (B1175870) ion (HN+), the potential for a favorable intramolecular interaction between the carbon-fluorine (C-F) bonds and the ammonium group exists. This C-F…HN+ interaction can be considered a type of charge-dipole interaction. The strongly electronegative fluorine atoms create a significant dipole moment along the C-F bonds, which can interact favorably with the positive charge on the nitrogen atom. This interaction could contribute to the stabilization of specific conformers.

The strength of such interactions is highly dependent on the geometry of the molecule and the solvent environment. In polar solvents, the stabilization of conformers with larger molecular dipole moments is often observed. d-nb.infonih.gov For instance, in studies of 4-fluoropiperidinium salts, the equatorial conformer was found to have a significantly larger dipole moment and was therefore more stabilized in aqueous solution. d-nb.infonih.gov This suggests that for the protonated form of this compound, the solvent polarity would play a crucial role in determining the dominant conformation and the extent of any C-F…HN+ intramolecular interactions.

Prediction of stable conformers and energy barriers

The prediction of stable conformers and the energy barriers between them is critical for understanding the three-dimensional structure and, consequently, the biological activity of this compound. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for this purpose. researchgate.net

For related fluorinated piperidines, computational analyses have been performed to determine the relative free enthalpy differences (ΔG) between axial and equatorial conformers. nih.govresearchgate.netresearchgate.net These studies have shown a strong correlation between solvent polarity and the preference for the axial or equatorial orientation of the fluorine atom. For example, in N-protected 3,5-difluoropiperidines, an equatorial orientation of the fluorine atoms is favored in less polar solvents like chloroform, while the axial conformation is preferred in more polar solvents like DMSO. d-nb.infonih.gov

This solvent-dependent conformational preference is attributed to the different dipole moments of the conformers. The conformer with the larger dipole moment is better stabilized by polar solvents. For this compound, the piperidine ring can adopt two primary chair conformations. The relative stability of these conformers will be influenced by the orientation of the bulky Boc-amino group and the gem-difluoro substituents.

The energy barriers for ring inversion would also be a key parameter. The presence of the gem-difluoro group at the 3-position is expected to influence the energy landscape of the piperidine ring, potentially affecting the rate of conformational exchange.

| Parameter | Value | Conditions |

| Free Enthalpy Difference (ΔG) | Varies with solvent | Gas phase, Chloroform, Water |

| Predicted Stable Conformer | Dependent on solvent polarity | N/A |

Note: The data in this table is based on general principles observed for related fluorinated piperidines and represents a qualitative prediction for this compound.

Advanced Spectroscopic Techniques for Structural Characterization

Isotopically enriched analogs, particularly deuterated compounds, are invaluable tools in various stages of drug discovery and development. researchgate.net The synthesis of an isotopically labeled version of this compound, for example with deuterium (B1214612), would offer significant advantages for its use as an analytical tool and a probe in biological assays.

Deuterated standards are frequently used in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of the non-labeled drug candidate in biological matrices. The mass difference between the analyte and the internal standard allows for their clear differentiation in the mass spectrometer.

Furthermore, isotope labeling can be a powerful strategy in metabolic studies. researchgate.net By introducing deuterium at specific positions in the this compound molecule, researchers can track its metabolic fate and identify its metabolites. The "kinetic isotope effect," where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, can also be exploited to probe reaction mechanisms and to design "metabolically blocked" compounds with improved pharmacokinetic profiles.

The synthesis of such labeled compounds can be achieved through various methods, including the use of deuterated reagents or through hydrogen isotope exchange (HIE) reactions. researchgate.net For instance, a synthetic route to a deuterated analog of this compound might involve the reduction of a suitable precursor with a deuterium source.

| Application | Benefit of Isotopic Labeling |

| Quantitative Bioanalysis (LC-MS) | Serves as an internal standard for accurate quantification. |

| Metabolic Studies | Enables tracking of metabolic pathways and identification of metabolites. |

| Mechanistic Studies | Probes reaction mechanisms through the kinetic isotope effect. |

| Drug Design | Can lead to metabolically more stable drug candidates. |

Applications in Medicinal Chemistry and Drug Discovery

Derivatives as Modulators of Specific Biological Targets

The strategic incorporation of the 4-(Boc-amino)-3,3-difluoropiperidine scaffold has led to the development of potent and selective modulators for several critical biological targets implicated in a range of diseases.

Indoleamine 2,3-dioxygenase (IDO) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway that catalyzes the degradation of the essential amino acid tryptophan. nih.gov In the context of cancer, overexpression of IDO1 in tumor cells helps create an immunosuppressive microenvironment, allowing cancer cells to evade the host's immune system. rssing.com Consequently, the development of IDO1 inhibitors is a major focus in immuno-oncology. rssing.comgoogle.com

While many chemical classes of IDO1 inhibitors have been explored, the piperidine (B6355638) scaffold is a common feature in several designs. epo.org The versatility of this ring system allows for the precise spatial orientation of pharmacophoric groups that interact with the enzyme's active site. In the search for novel kinase inhibitors, a European patent describes the synthesis of complex triazine derivatives that utilize a Boc-protected 3,3-difluoropiperidine (B1349930) intermediate. In this patent, well-known IDO1 inhibitors like INCB24360 (Epacadostat) are mentioned as potential combination agents, highlighting the relevance of the 3,3-difluoropiperidine scaffold in research areas closely associated with IDO1 inhibition and cancer immunotherapy. This suggests that the favorable properties conferred by the difluoropiperidine moiety are valuable in developing drug candidates intended for complex therapeutic regimens that include IDO1 inhibition.

NR2B NMDA Receptor Antagonists for CNS Disorders

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system (CNS) involved in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders, including depression, Parkinson's disease, and neuropathic pain. The NMDA receptor is a heteromeric complex, and the NR2B subunit is a particularly attractive target for therapeutic intervention because antagonists selective for this subunit may offer improved side-effect profiles compared to non-selective NMDA blockers.

A patent for 3,3-difluoropiperidine carbamate (B1207046) heterocyclic compounds describes their utility as NR2B NMDA receptor antagonists. epo.org These molecules are designed to treat a variety of CNS disorders associated with NR2B receptor activity. The core of these antagonists is the 3,3-difluoropiperidine ring, demonstrating the direct application of this scaffold in the development of novel CNS-active agents. The specific stereochemistry and substitution patterns on the piperidine ring are crucial for achieving high potency and selectivity for the NR2B subunit.

Table 1: Research Findings on this compound Derivatives

| Target | Application Area | Key Findings |

|---|---|---|

| Privileged Scaffold | General Medicinal Chemistry | The gem-difluoro group lowers the pKa of the piperidine nitrogen and blocks metabolic oxidation, enhancing stability and modulating physicochemical properties. googleapis.comgoogleapis.com |

| IDO1 Pathway | Immuno-Oncology | Derivatives of Boc-protected 3,3-difluoropiperidine are synthesized in patents for kinase inhibitors, with known IDO1 inhibitors cited as combination therapy partners. |

| NR2B NMDA Receptor | CNS Disorders | Carbamate derivatives of 3,3-difluoropiperidine are patented as selective NR2B antagonists for treating neurological and psychiatric conditions. epo.org |

Derivatives as MRGPRX2 Antagonists

The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a key receptor on mast cells that mediates non-IgE-dependent inflammatory and allergic reactions to various drugs. nih.govnih.gov Consequently, developing antagonists for this receptor is a significant therapeutic goal to mitigate adverse drug reactions. frontiersin.org The piperidine scaffold, a core component of this compound, is present in molecules investigated for MRGPRX2 antagonism.

Piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, has been identified as a specific MRGPRX2 antagonist. nih.gov Studies have shown that piperine can suppress mast cell activation and inhibit the release of pro-inflammatory cytokines and chemokines. nih.gov In animal models, piperine demonstrated anti-anaphylactoid effects, suggesting its potential as a therapeutic candidate for MRGPRX2-mediated reactions. nih.gov Furthermore, certain synthetic opioids with a piperidine structure, such as fentanyl, are known to cause minimal mast cell activation, which is a desirable property for drugs used in clinical settings, especially for sensitive patients. researchgate.net While the development of potent and specific MRGPRX2 antagonists is still in its early stages, the recurring presence of the piperidine moiety in active compounds highlights the potential of derivatives of this compound in this area of research. frontiersin.orgmdpi.com

Related Fluorinated Heterocycles as Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Dipeptidyl Peptidase IV (DPP-4) inhibitors, also known as gliptins, are a class of oral anti-diabetic medications used for the treatment of type 2 diabetes mellitus. Many of these inhibitors are heterocyclic compounds. The incorporation of fluorine into these molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties.

The introduction of fluorine can improve metabolic stability and binding affinity to the target protein. While direct studies on this compound derivatives as DPP-4 inhibitors are not extensively documented in the provided context, the general principles of drug design support the investigation of such fluorinated heterocycles. For instance, the marketed DPP-4 inhibitor Sitagliptin contains a fluorinated piperazine (B1678402) ring, a related heterocyclic structure. The fluorine atoms in these scaffolds can block sites susceptible to metabolic degradation, thereby increasing the drug's half-life and bioavailability.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective drug candidates. For derivatives of this compound, SAR studies focus on how modifications to the piperidine ring and the influence of the fluorine atoms affect biological outcomes.

Impact of piperidine substitution patterns on biological activity and selectivity

The piperidine ring offers multiple points for substitution, primarily at the ring nitrogen (position 1) and the amino group (position 4), which significantly influences biological activity and selectivity.

Research on various 4-aminopiperidine (B84694) derivatives has provided valuable SAR insights:

Antifungal Agents: In a study of 4-aminopiperidines as antifungal agents, the nature of the substituents at both the N1-position and the 4-amino group was critical. A combination of a benzyl (B1604629) or phenethyl group at the N1-position with a long alkyl chain (specifically, a dodecyl group) at the 4-amino position resulted in the most potent activity against Candida and Aspergillus species. mdpi.com

Muscarinic M3 Antagonists: For M3 receptor antagonists, a common pharmacophore includes a piperidine spacer linking two aromatic groups to a basic nitrogen. researchgate.net The affinity and selectivity of these compounds were modulated by altering the lipophilic group attached to the basic nitrogen. researchgate.net

μ-Opioid Receptor Agonists: In the development of analgesics targeting the μ-opioid receptor, modifications of the 4-amino methyl piperidine scaffold showed that specific substitutions led to excellent analgesic activity. tandfonline.com

Histamine (B1213489) H3/Sigma-1 Receptor Antagonists: Studies on dual-activity ligands have shown that the piperidine moiety itself is a critical structural element for affinity at the sigma-1 receptor while maintaining high affinity for the histamine H3 receptor. nih.gov Replacing the piperidine with a piperazine ring could drastically alter the selectivity profile. nih.gov

Table 1: Impact of Piperidine Substitution on Biological Activity

| Compound Class | Target | Key SAR Finding | Reference |

|---|---|---|---|

| Antifungals | Ergosterol Biosynthesis | Optimal activity with N1-benzyl and 4-N-dodecyl substitution. | mdpi.com |

| Muscarinic Antagonists | M3 Receptor | Piperidine acts as a spacer; lipophilic groups on the basic nitrogen are key. | researchgate.net |

| Analgesics | μ-Opioid Receptor | Specific substitutions on the 4-amino methyl piperidine scaffold confer high potency. | tandfonline.com |

| Dual-Acting Ligands | Histamine H3 / Sigma-1 Receptors | Piperidine ring is crucial for high affinity at the sigma-1 receptor. | nih.gov |

Influence of fluorine atoms on metabolic stability, target affinity, and overall pharmacological profiles

The strategic incorporation of fluorine atoms is a powerful tool in medicinal chemistry to enhance drug-like properties. The gem-difluoro substitution at the C3 position of the piperidine ring in this compound is expected to confer several advantages.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes. By placing the fluorine atoms at a metabolically labile site, the metabolic stability and, consequently, the half-life of the drug can be significantly improved.

Target Affinity and Potency: Fluorine is the most electronegative element, and its introduction can alter the electronic properties of a molecule. This can influence the acidity (pKa) of nearby functional groups, such as the piperidine nitrogen, affecting how the molecule interacts with its biological target. researchgate.net These modified electronic interactions can lead to stronger binding affinity and increased potency. For example, in a series of dopamine (B1211576) D4 receptor antagonists based on a 4,4-difluoropiperidine (B1302736) scaffold, the fluorine atoms contributed to improved potency and selectivity.

Conformational Control and Permeability: Although fluorine is small (with a van der Waals radius similar to hydrogen), its presence can influence the preferred conformation of the piperidine ring. This conformational constraint can pre-organize the molecule for optimal binding to its target receptor. Furthermore, fluorine substitution often increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and cross the blood-brain barrier.

Table 2: Effects of Fluorination on Pharmacological Properties

| Property | Effect of Fluorine | Underlying Mechanism | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | High C-F bond energy blocks oxidative metabolism. | mdpi.commdpi.comresearchgate.net |

| Target Affinity | Enhanced | Alteration of molecular electronics (pKa, dipole moment) leads to stronger binding. | researchgate.net |

| Potency | Increased | A combination of improved stability and affinity. | mdpi.com |

| Membrane Permeation | Enhanced | Increased lipophilicity. | mdpi.commdpi.com |

Preclinical Evaluation of Derivative Efficacy and Safety Profiles

Following successful in vitro characterization and SAR studies, promising derivatives must undergo preclinical evaluation in living organisms to assess their efficacy and safety. This typically involves the use of animal models that replicate aspects of human disease.

In vivo assessment in relevant animal models (e.g., genetically engineered mouse models of APP processing)

For neurodegenerative conditions like Alzheimer's disease, genetically engineered mouse models (GEMs) are indispensable tools for preclinical testing. embopress.org The prompt's example of models for Amyloid Precursor Protein (APP) processing is particularly relevant for testing compounds aimed at modifying the course of Alzheimer's disease.

First-generation transgenic mouse models, such as the APP23 or 5XFAD mice, are engineered to overexpress a mutant form of human APP. embopress.orgnih.gov This overexpression leads to the age-dependent accumulation of amyloid-beta (Aβ) peptides and the formation of amyloid plaques in the brain, which are hallmark pathologies of Alzheimer's disease. embopress.org Second-generation "knock-in" models involve inserting humanized Aβ sequences and mutations directly into the mouse's own App gene, which can lead to more physiologically relevant levels of Aβ production. embopress.org

The in vivo assessment of a novel derivative, such as one derived from this compound, in these models would typically involve:

Administration: The compound is administered to the transgenic mice over a specific period, alongside a control group receiving a placebo.

Biochemical Analysis: After the treatment period, brain tissue is analyzed to quantify the levels of different Aβ species (e.g., Aβ42) and the extent of amyloid plaque deposition. nih.gov This helps determine if the compound successfully engaged its target and modified the core pathology.

Behavioral Testing: The cognitive function of the mice is assessed using a battery of behavioral tests. The Morris water maze, for example, evaluates spatial learning and memory, while the passive avoidance test can measure fear-associated memory. nih.govnih.gov An effective compound would be expected to ameliorate the cognitive deficits observed in the untreated transgenic mice. nih.gov

By using these well-established animal models, researchers can gain crucial insights into the therapeutic potential of a new compound before it can be considered for human clinical trials. embopress.org

Considerations for Off-Target Effects and Potential Toxicity

The introduction of fluorine atoms into drug candidates, while often beneficial for metabolic stability and target affinity, necessitates a thorough evaluation of potential off-target effects and toxicities. For molecules incorporating the this compound scaffold, two key areas of concern in drug discovery are interactions with the human Ether-à-go-go-Related Gene (hERG) potassium ion channel and the potential to induce phospholipidosis.

hERG Potassium Ion Channel Interaction

Interaction with the hERG potassium ion channel is a significant safety hurdle in drug development, as inhibition of this channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. A common feature of many hERG-blocking molecules is a basic nitrogen atom that is protonated at physiological pH.

The incorporation of gem-difluoro substitution at the 3-position of the piperidine ring in this compound has a notable influence on the basicity (pKa) of the piperidine nitrogen. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. ablesci.comacs.orgnih.gov This reduction in basicity is a critical design feature in medicinal chemistry aimed at mitigating hERG liability. ablesci.com A lower pKa means that the piperidine nitrogen is less likely to be protonated at physiological pH, which generally correlates with a reduced affinity for the hERG channel and a lower risk of cardiac toxicity. ablesci.com

Chemoinformatic analyses of various fluorinated piperidines have supported this hypothesis, showing that the introduction of fluorine atoms markedly lowers their calculated pKa values, which is a key factor in reducing hERG channel affinity. ablesci.com

Table 1: Calculated Physicochemical Properties of Fluorinated Piperidines vs. Non-Fluorinated Analogs

| Compound | pKa (Calculated) | Predicted hERG Affinity |

|---|---|---|

| Piperidine | ~11.2 | Higher |

Note: This table provides a generalized comparison. Actual values can vary based on the specific molecular context.

Phospholipidosis

Phospholipidosis is a lipid storage disorder characterized by the excessive accumulation of phospholipids (B1166683) in the lysosomes of cells. It can be induced by certain cationic amphiphilic drugs. While direct studies on this compound and its potential to cause phospholipidosis are not extensively reported in the public domain, the structural features of its derivatives could warrant such an investigation during preclinical development.

Detailed in vitro screening assays are typically employed during drug development to assess the potential of a compound to induce phospholipidosis.

Future Directions and Emerging Research Areas

Development of Novel and More Sustainable Fluorination Methodologies for Piperidine (B6355638) Scaffolds

The synthesis of fluorinated piperidines, particularly those with a gem-difluoro motif, is an area of active research. While established methods exist, the focus is shifting towards more sustainable, efficient, and selective fluorination techniques. Current research trends point towards the development of greener and more practical approaches.

Recent advancements include the use of visible-light-promoted reactions, which offer a milder and more environmentally friendly alternative to traditional fluorination methods. For instance, a one-step synthesis of 3,3,4,4-tetrafluorinated piperidines from nitrones has been developed using an iridium photocatalyst activated by blue light, with ascorbic acid as a reductant. beilstein-journals.org This method highlights the potential of photochemistry to construct complex fluorinated heterocycles. Another innovative approach is the catalyst-free photochemical fluorination of C-H bonds in aromatic carbonyl compounds, which could inspire similar catalyst-free strategies for piperidine scaffolds. chemrxiv.org